

theoretical studies on Cyclopentane-1,1-dicarboxylic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cyclopentane-1,1-dicarboxylic acid

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An In-depth Technical Guide on the Theoretical Studies of **Cyclopentane-1,1-dicarboxylic Acid**

Abstract

Cyclopentane-1,1-dicarboxylic acid is a geminal dicarboxylic acid featuring a five-membered cycloalkane ring. This structure imparts unique conformational and electronic properties that are of interest in medicinal chemistry and materials science. Theoretical and computational studies provide invaluable insights into the molecular geometry, vibrational modes, and energetic landscape of this molecule, complementing experimental data and guiding the design of novel derivatives. This guide summarizes the key theoretical approaches and findings related to **Cyclopentane-1,1-dicarboxylic acid**, intended for researchers, scientists, and professionals in drug development.

Molecular Structure and Properties

Cyclopentane-1,1-dicarboxylic acid (C₇H₁₀O₄) consists of a cyclopentane ring with two carboxylic acid groups attached to the same carbon atom.^[1] The presence of the five-membered ring introduces significant conformational flexibility, which is a key determinant of its physical and chemical properties.

Property	Value	Reference
Molecular Formula	C7H10O4	[1]
Molecular Weight	158.15 g/mol	[1]
CAS Number	5802-65-3	[2]
Melting Point	187 °C	[1]

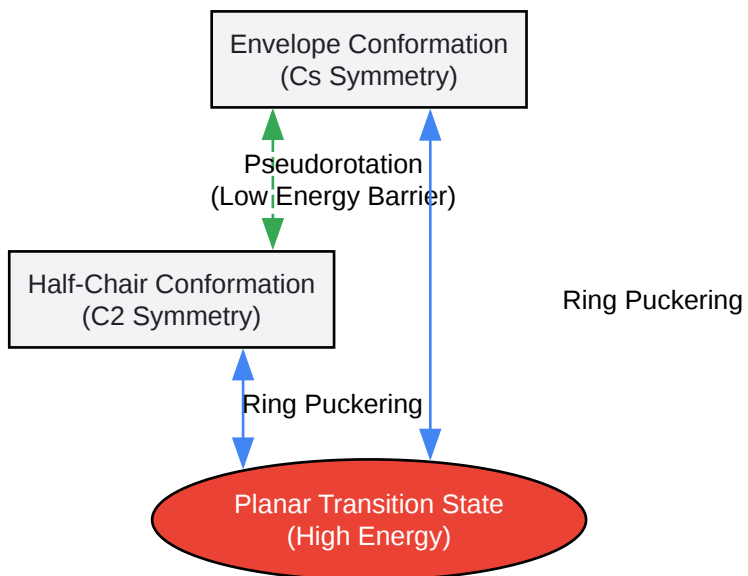
Conformational Analysis

The cyclopentane ring is not planar. To alleviate torsional strain that would be present in a planar conformation, it adopts puckered structures.[3] The two most stable conformations are the "envelope" (C_s symmetry) and the "half-chair" or "twist" (C₂ symmetry).[4][5]

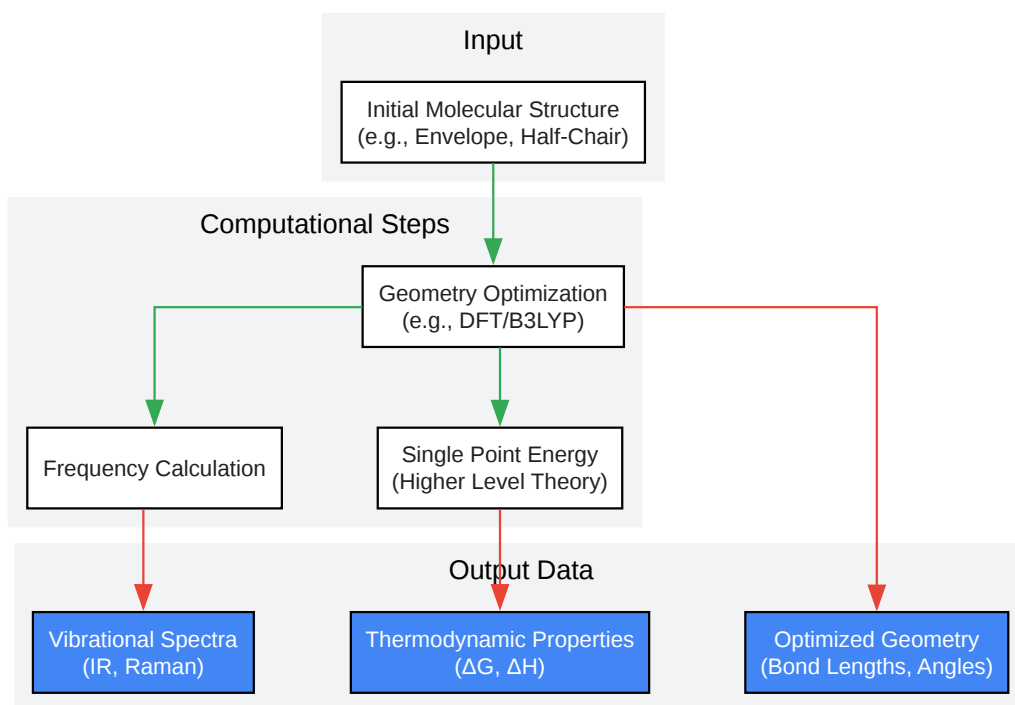
- Envelope Conformation: Four carbon atoms are coplanar, with the fifth atom out of the plane, resembling an open envelope.[3]
- Half-Chair Conformation: Three adjacent carbon atoms are coplanar, with the other two atoms displaced on opposite sides of the plane.[6]

The energy difference between these two conformations is very small, often less than 1 kcal/mol, allowing for rapid interconversion at room temperature through a process known as pseudorotation.[5][7] For cyclopentane itself, the envelope conformation is slightly lower in energy.[7] The substitution of two carboxylic acid groups at the C1 position influences the conformational preference, but detailed theoretical studies on the specific energy landscape of **Cyclopentane-1,1-dicarboxylic acid** are not widely available. However, the fundamental principles of cyclopentane conformation still apply.

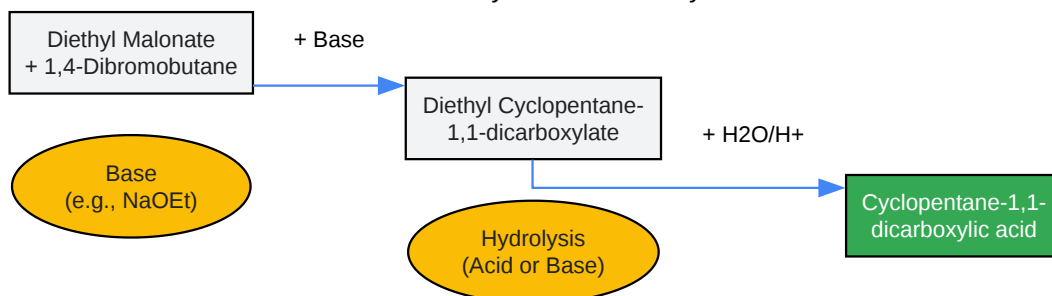
Conformational Interconversion of Cyclopentane



Theoretical Analysis Workflow



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References

- 1. cyclopentane-1,1-dicarboxylic acid [stenutz.eu]
- 2. CYCLOPENTANE-1,1-DICARBOXYLIC ACID | 5802-65-3 [chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Cycloalkanes [ch.ic.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- To cite this document: BenchChem. [theoretical studies on Cyclopentane-1,1-dicarboxylic acid]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1361529#theoretical-studies-on-cyclopentane-1-1-dicarboxylic-acid\]](https://www.benchchem.com/product/b1361529#theoretical-studies-on-cyclopentane-1-1-dicarboxylic-acid)

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